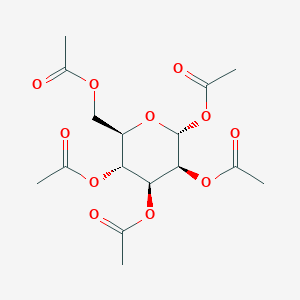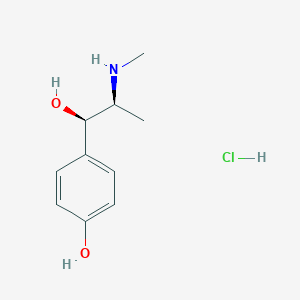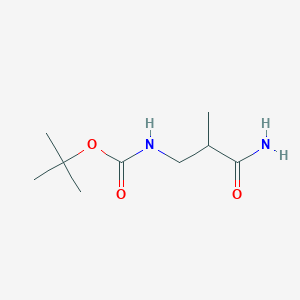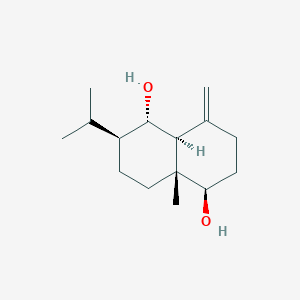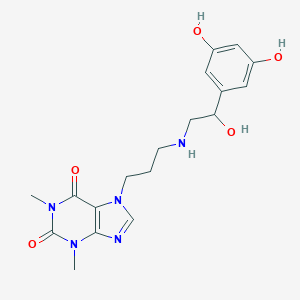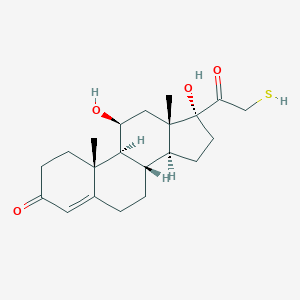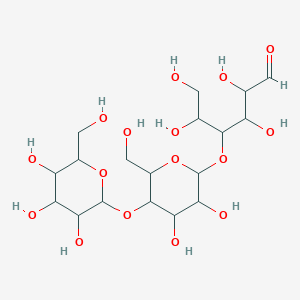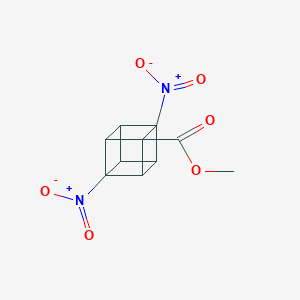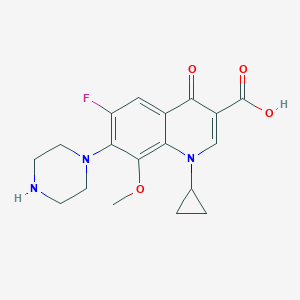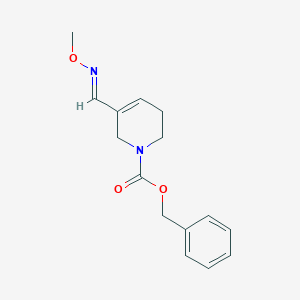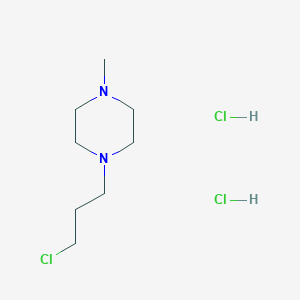
1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride
Descripción general
Descripción
The compound "1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride" is a derivative of piperazine, which is a chemical structure that serves as a backbone for various pharmaceutical agents. Piperazine derivatives are known for their versatility in medicinal chemistry, often being incorporated into compounds with significant biological activity. The presence of the chloropropyl and methyl groups in the compound suggests potential for interaction with biological targets, possibly leading to antimicrobial or allosteric modulator effects.
Synthesis Analysis
The synthesis of piperazine derivatives can be achieved through various methods. For instance, the synthesis of 1-hydroxypiperazine dihydrochloride, a related compound, was prepared and applied to the syntheses of new pyridone carboxylic acid antibacterial agents, indicating the potential for the synthesis of related compounds like "1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride" to be used in the development of antibacterial agents . Another synthesis approach involved the reaction of piperazine with 4-chloropyridine to prepare 1,4-Di-4-pyridylpiperazine, which was then used to study mesogenic behaviors . These methods highlight the chemical reactivity of piperazine and its derivatives, which could be adapted for the synthesis of "1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride".
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial in determining their biological activity. For example, the crystal structure of 1,4-Di-4-pyridylpiperazine was determined to study its mesogenic properties . The molecular structure of "1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride" would likely exhibit characteristics that influence its interaction with biological targets, such as the ability to form hydrogen bonds or interact with receptors due to the presence of the chloropropyl and methyl groups.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions that modify their structure and biological activity. The synthesis of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives involved the attachment of an arylpiperazine moiety to a thiophene ring, demonstrating the chemical versatility of piperazine derivatives . Similarly, the synthesis of 4-(6-chloropyridine-3-methylene) substituted heterocyclic compounds from phenylpiperazine indicates the potential for "1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride" to undergo chemical reactions that could enhance its biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride" would be influenced by its molecular structure. The presence of the chloropropyl group could increase its lipophilicity, potentially affecting its solubility and distribution within biological systems. The piperazine core is known to be a versatile scaffold in drug design, often contributing to the compound's stability and ability to interact with various biological targets. The specific properties of "1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride" would need to be characterized through experimental studies such as NMR, MS, and elemental analysis, similar to the characterization of other piperazine derivatives .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride has been utilized in various synthetic processes. For instance, it's involved in the synthesis of legal highs like nitracaine, methoxypiperamide, and mephtetramine, as demonstrated in a study where these compounds were synthesized and analyzed using a variety of techniques including NMR, GC-EIMS, LC-ESI-MS, and HR-ESI-MS (Power et al., 2014).
Metabolic Studies
This chemical is key in studying the metabolism of various compounds. For example, the major metabolites of TM208, a compound with anticancer activity, were investigated in rat bile, with 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride playing a significant role in the study (Xiaomei Jiang et al., 2007).
Antibacterial and Antimicrobial Applications
In the field of antibacterial and antimicrobial research, 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride has been employed in synthesizing new pyridone carboxylic acid antibacterial agents, with one derivative showing potent antibacterial activity (Uno et al., 1989). It also contributes to the development of antimycobacterial agents, particularly in evaluating the influence of lipophilic substituents on antimycobacterial activity (Biava et al., 2008).
Nootropic and Anticonvulsant Research
This chemical is also integral in nootropic and anticonvulsant research. Compounds synthesized using 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride have been tested for nootropic activity, contributing valuable insights into this field of study (Valenta et al., 1994). Additionally, its derivatives have been evaluated for anticonvulsant properties, particularly in the context of maximum electroshock and pentetrazole seizure threshold tests (Obniska et al., 2005).
Material Science and Crystal Growth
In material science, 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride is used in the synthesis of functionalized silsesquioxanes, characterized by spectroscopic methods and elemental analysis, contributing to advancements in this field (Dutkiewicz et al., 2009). It also plays a role in crystal growth studies, such as in the synthesis of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, helping to establish the conformation of molecules (Ozbey et al., 2001).
Safety And Hazards
Propiedades
IUPAC Name |
1-(3-chloropropyl)-4-methylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17ClN2.2ClH/c1-10-5-7-11(8-6-10)4-2-3-9;;/h2-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZYWKLLIIIINP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCCl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174198 | |
| Record name | 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride | |
CAS RN |
2031-23-4 | |
| Record name | 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002031234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-chloropropyl)-4-methylpiperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYN63QD5DP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



